molecular formula C17H16FNO B13564948 1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane

1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane

Katalognummer: B13564948
Molekulargewicht: 269.31 g/mol
InChI-Schlüssel: SPHBHBKOHIXTGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[221]heptane is a complex organic compound that features a bicyclic structure with a fluorine atom, a naphthalene moiety, and an azabicycloheptane core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common approach is to use a Diels-Alder reaction to construct the bicyclic core, followed by functionalization steps to introduce the fluorine and naphthalene groups. The reaction conditions often require specific catalysts and solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring the purity and consistency of the final product. This often includes the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Fluorine and other groups can be substituted under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom and naphthalene moiety can enhance binding affinity and specificity, while the azabicycloheptane core provides structural rigidity. These interactions can modulate biological pathways and lead to specific physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane is unique due to its combination of a fluorine atom, a naphthalene group, and an azabicycloheptane core. This unique structure imparts specific chemical and physical properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C17H16FNO

Molekulargewicht

269.31 g/mol

IUPAC-Name

(1-fluoro-2-azabicyclo[2.2.1]heptan-2-yl)-naphthalen-2-ylmethanone

InChI

InChI=1S/C17H16FNO/c18-17-8-7-12(10-17)11-19(17)16(20)15-6-5-13-3-1-2-4-14(13)9-15/h1-6,9,12H,7-8,10-11H2

InChI-Schlüssel

SPHBHBKOHIXTGW-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CC1CN2C(=O)C3=CC4=CC=CC=C4C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.